Lopinavir O-Sulfate-d8
Description
Lopinavir is a protease inhibitor (PI) primarily used in HIV treatment, targeting the viral protease enzyme to prevent viral replication. Its deuterated form, Lopinavir O-Sulfate-d8, incorporates eight deuterium atoms and a sulfate group, enhancing metabolic stability and pharmacokinetic properties for research applications . While Lopinavir itself has been repurposed for SARS-CoV-2 studies due to its inhibitory effects on the main protease (Mpro), its deuterated analog is utilized in pharmacokinetic and metabolic studies to reduce rapid hepatic clearance and improve bioavailability .
Properties
Molecular Formula |
C₃₇H₄₀D₈N₄O₈S |
|---|---|
Molecular Weight |
716.91 |
Synonyms |
(2S,3S,5S)-2-(2-(2,6-Dimethylphenoxy)acetamido)-5-((S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamido)-1,6-diphenylhexan-3-yl Hydrogen Sulfate-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Evaluation of Research Findings
- Strengths : Lopinavir-derived compounds (e.g., A1, A2) show enhanced Mpro binding, while natural compounds like glycyrrhizic acid offer promising alternatives .
- Limitations : High ecotoxicological risks of metabolites and suboptimal pharmacokinetics (e.g., rapid clearance) necessitate further structural optimization .
- Contradictions : While some studies report superior efficacy of synthetic analogs, others highlight ecological trade-offs, underscoring the complexity of drug development .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Lopinavir O-Sulfate-d8 in biological matrices, and how can their accuracy be validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like Lopinavir O-Sulfate-d7. Key validation parameters include:
- Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determined via serial dilution of spiked samples.
- Matrix Effects : Assessed by comparing analyte response in biological matrices (e.g., plasma, dried blood spots [DBS]) against solvent-based standards. For DBS, ensure correction for hematocrit-induced biases, as studies show >30% lower concentrations in DBS vs. plasma due to degradation during storage .
- Internal Standards : Use isotopically labeled analogs (e.g., deuterated internal standards) to correct for ionization variability.
Q. How should researchers design stability studies to account for degradation of this compound in different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (e.g., 40°C, 58°C) and humidity levels to simulate long-term storage. Monitor degradation using validated LC-MS/MS methods.
- Real-Time Stability : Store samples at -80°C (recommended for plasma) and room temperature (for DBS). Studies indicate that DBS samples degrade significantly after 35 minutes at 58°C, necessitating strict temperature controls .
- Data Reporting : Include degradation kinetics (e.g., half-life calculations) and specify storage conditions in metadata to ensure reproducibility.
Advanced Research Questions
Q. How can researchers reconcile discrepancies in resistance data for this compound obtained from different genotype interpretation systems?
- Methodological Answer :
- Normalization Strategies : Use multiple interpretation systems (e.g., RetroGram, TRUGENE) and compare outputs. For example, group intermediate/full resistance levels to improve agreement (kappa [kp] >0.8 for most drugs, but kp <0.54 for lopinavir in raw outputs) .
- Cross-Validation : Pair genotypic data with phenotypic assays (e.g., antiviral IC50 values) to resolve conflicts. Statistical tools like Bland-Altman plots can quantify inter-system variability.
- Reference : Genotype interpretation discrepancies in HIV resistance studies .
Q. What methodological considerations are critical when extrapolating pharmacokinetic (PK) data from non-deuterated lopinavir to its deuterated analog?
- Methodological Answer :
- Deuterium Isotope Effects (DIE) : Assess metabolic stability via in vitro assays (e.g., microsomal incubation) to quantify changes in CYP3A4-mediated oxidation.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate DIE parameters (e.g., reduced clearance rates) to predict deuterated drug behavior.
- Clinical Bridging Studies : Compare plasma concentration-time profiles of deuterated vs. non-deuterated forms in controlled cohorts. Note that DBS-based studies may underestimate concentrations due to stability issues .
Q. What strategies are effective in validating the antiviral efficacy of this compound when preliminary studies show contradictory results?
- Methodological Answer :
- Dose-Response Replication : Conduct independent in vitro and in vivo studies with standardized viral loads (e.g., HIV-1 NL4-3 strain) and controlled dosing regimens.
- Meta-Analysis : Pool data from early trials using random-effects models to account for heterogeneity. Address confounding variables (e.g., patient adherence, comorbid conditions) through subgroup analysis.
- Mechanistic Studies : Use reverse genetics to isolate resistance mutations (e.g., protease gene mutations) and correlate with phenotypic resistance profiles .
Q. How should researchers formulate hypothesis-driven questions for studying deuterium isotope effects in this compound's metabolic pathways?
- Methodological Answer :
- FINER Criteria : Ensure hypotheses are F easible (e.g., accessible lab resources), I nteresting (address knowledge gaps in DIE), N ovel (compare with non-deuterated analogs), E thical (avoid redundant animal trials), and R elevant (impact on drug design).
- PICO Framework : Structure questions around P opulation (e.g., hepatic microsomes), I ntervention (deuterated compound), C omparison (non-deuterated lopinavir), and O utcome (metabolic half-life).
Key Recommendations for Researchers
- Data Transparency : Archive raw chromatograms, stability metrics, and normalization protocols to facilitate reproducibility .
- Interdisciplinary Collaboration : Engage statisticians early to optimize study design and avoid post hoc data manipulation .
- Ethical Reporting : Disclose conflicts of interest, particularly in studies funded by pharmaceutical entities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
